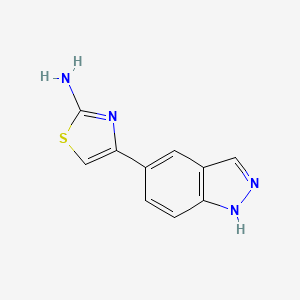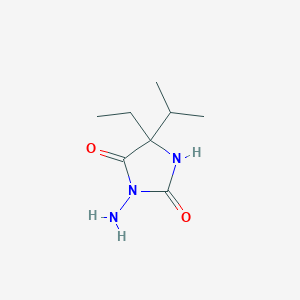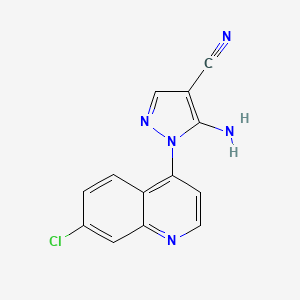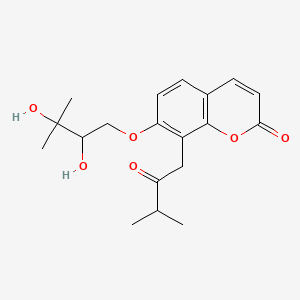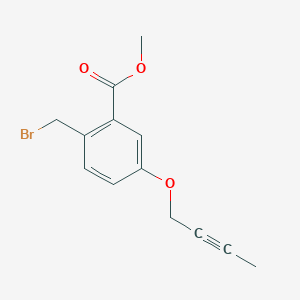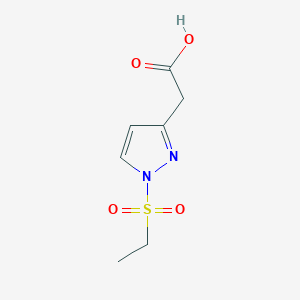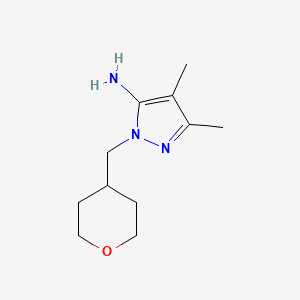
4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a pyrazole ring substituted with dimethyl groups and an oxan-4-ylmethyl group, making it a valuable scaffold in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with oxan-4-ylmethylamine in the presence of a dehydrating agent such as thionyl chloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the oxan-4-ylmethyl group, making it less versatile in certain applications.
4-Methyl-2-(oxan-4-ylmethyl)pyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-(Oxan-4-ylmethyl)pyrazole: Lacks the dimethyl groups, resulting in different chemical properties.
Uniqueness
4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-8-9(2)13-14(11(8)12)7-10-3-5-15-6-4-10/h10H,3-7,12H2,1-2H3 |
InChI Key |
GBJWYMWMTHOCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)CC2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


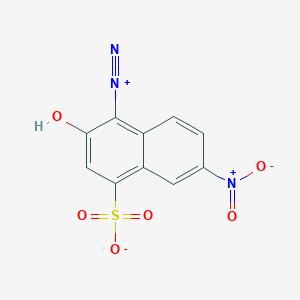
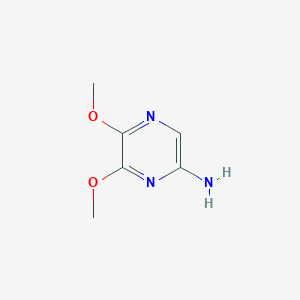


![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)

